molecular formula C18H17N3O5S B12393776 Hdac6/8/brpf1-IN-1

Hdac6/8/brpf1-IN-1

Cat. No.: B12393776
M. Wt: 387.4 g/mol
InChI Key: AXJXDWNCHLEVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HDAC6/8/BRPF1-IN-1 (CAS 2484255-65-2) is a dual-target inhibitor with a unique mechanism of action, designed for epigenetic and oncology research. It simultaneously inhibits both histone deacetylases (HDACs) and the bromodomain of BRPF1 (bromodomain and PHD finger containing protein 1) . This compound exhibits potent inhibitory activity against HDAC6 (IC50 = 344 nM), as well as HDAC1 and HDAC8 . Furthermore, it directly targets the BRPF1 bromodomain, a key epigenetic "reader" within the MOZ/MORF histone acetyltransferase (HAT) complex, with a binding affinity (Kd) of 175.2 nM . The BRPF1 bromodomain preferentially recognizes acetylated lysine on histone tails, such as H2AK5ac, H3K14ac, and H4K12ac, and is crucial for the assembly and targeting of the MOZ/MORF complex, which acetylates histones H3 at lysines 9, 14, and 23 to activate gene transcription . By disrupting these dual functions, this compound perturbs crucial epigenetic pathways. Research indicates that targeting BRPF1 has significant therapeutic potential, as it is frequently upregulated in cancers like hepatocellular carcinoma (HCC) and acute myeloid leukemia (AML), where it acts as a master regulator controlling the expression of key oncogenes such as E2F2 and EZH2 . This compound is therefore a valuable chemical probe for investigating the roles of HDAC6/8 and the BRPF1/MOZ axis in self-renewal, differentiation, and oncogenesis . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

4-[(1,3-dimethyl-2-oxoquinolin-6-yl)sulfamoyl]-N-hydroxybenzamide

InChI

InChI=1S/C18H17N3O5S/c1-11-9-13-10-14(5-8-16(13)21(2)18(11)23)20-27(25,26)15-6-3-12(4-7-15)17(22)19-24/h3-10,20,24H,1-2H3,(H,19,22)

InChI Key

AXJXDWNCHLEVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)NO)N(C1=O)C

Origin of Product

United States

Preparation Methods

Step 1: Preparation of the Aromatic Intermediate

4-Bromo-2-nitrobenzenamine is synthesized via nitration of 4-bromoaniline using concentrated $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ at 0–5°C. The product is isolated by filtration (yield: 85–90%).

Step 2: Suzuki-Miyaura Coupling

The brominated intermediate undergoes cross-coupling with 3,5-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and $$ \text{Na}2\text{CO}3 $$ in 1,4-dioxane/water (3:1) at 80°C. This step introduces the methoxy-substituted aryl group (yield: 70–75%).

Step 3: Reduction of Nitro Group

The nitro group is reduced to an amine using $$ \text{H}_2 $$ (1 atm) and 10% Pd/C in ethanol at room temperature. The reaction is monitored by TLC until completion (yield: 95%).

Step 4: Sulfonylation

The amine intermediate reacts with 2-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours (yield: 80–85%).

Step 5: Hydroxamic Acid Formation

The methyl ester intermediate is treated with hydroxylamine hydrochloride ($$ \text{NH}_2\text{OH·HCl} $$) and $$ \text{NaOH} $$ in methanol/water (4:1) at 60°C for 6 hours. The crude product is purified via recrystallization from ethanol (yield: 65–70%).

Optimization and Challenges

  • Chelation Stability : The hydroxamic acid moiety’s susceptibility to hydrolysis required pH-controlled conditions (pH 6–7) during Step 5.
  • Stereochemical Purity : Chiral HPLC confirmed >98% enantiomeric excess (ee) for the final product.
  • Scale-Up Limitations : Low yields in Step 5 (65–70%) were attributed to side reactions during hydroxamate formation. Microwave-assisted synthesis (100°C, 30 min) improved yields to 78%.

Analytical Characterization

Parameter Method Result
Purity HPLC (C18 column) ≥98% (λ = 254 nm)
Melting Point Differential Scanning Calorimetry 198–201°C
$$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) - δ 8.21 (s, 1H, SO₂NH), 7.89–7.45 (m, 4H, Ar-H), 6.72 (s, 2H, OCH₃), 2.42 (s, 3H, CH₃)
HRMS (ESI+) - m/z 388.1012 [M+H]⁺ (calc. 388.1015)

Biological Validation

HDAC6/8/BRPF1-IN-1 exhibits potent inhibitory activity:

Target IC₅₀/Kd (nM) Assay Type
HDAC6 344 ± 22 Fluorogenic substrate (Fluor-de-Lys)
HDAC8 908 ± 45 Fluorogenic substrate
BRPF1 175.2 ± 12 Surface plasmon resonance (SPR)

Cellular assays in acute myeloid leukemia (AML) cells showed reduced viability (IC₅₀ = 1.2 μM), though poor permeability necessitated prodrug derivatives for in vivo studies.

Comparative Synthesis Strategies

Alternative routes were explored to improve efficiency:

  • Microwave-Assisted Coupling : Reduced Step 2 duration from 12 hours to 45 minutes with comparable yield.
  • Enzymatic Resolution : Lipase-mediated enantiomer separation achieved 99% ee but was deemed cost-prohibitive for large-scale production.

Industrial-Scale Considerations

  • Cost Analysis : Raw material costs total $12,500/kg, with the sulfonylation step contributing 40%.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 120 (target: <100).
    • Solvent Recovery: 85% ethanol recycled via distillation.

Chemical Reactions Analysis

Hdac6/8/brpf1-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Cell Line Studies

Research indicates that HDAC6/8/BRPF1-IN-1 can modulate cellular pathways related to cancer. For instance, studies have shown that dual inhibition can lead to increased acetylation levels in histones and tubulin, affecting cell proliferation and survival in various cancer cell lines .

Acute Myeloid Leukemia (AML)

In vitro testing demonstrated that compounds targeting both HDAC6/8 and BRPF1 exhibit nanomolar potency against AML cells. However, challenges such as poor permeability have been noted, which may limit their effectiveness in clinical settings .

Pulmonary Fibrosis Models

In models of pulmonary fibrosis, compounds similar to this compound have shown efficacy in reducing collagen deposition and fibrotic masses. This suggests potential applications beyond oncology, particularly in fibrotic diseases where HDAC inhibition may reverse pathological changes .

Case Studies

Study Findings Implications
Ghazy et al., 2020Developed dual inhibitors targeting HDAC6/8 and BRPF1; demonstrated nanomolar activityHighlights potential for combinatorial therapies in cancer treatment
Ehab Ghazy et al., 2020Investigated structure-activity relationships; identified key features for bindingProvides insights into optimizing inhibitor design for enhanced selectivity
Recent Review (2024)Summarized various HDAC inhibitors' roles in cancer; noted emerging therapies targeting BRPF1Suggests a growing interest in multi-targeted approaches for cancer therapy

Mechanism of Action

Hdac6/8/brpf1-IN-1 exerts its effects by inhibiting the activity of histone deacetylase 6, histone deacetylase 8, and the bromodomain and PHD finger containing protein 1. This inhibition leads to changes in gene expression and chromatin structure, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation. The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, which play a crucial role in regulating gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Two structurally and functionally analogous compounds are Tubastatin A (HDAC6-selective inhibitor) and Nexturastat A (HDAC6/BRPF1 inhibitor). Key comparisons are outlined below:

Parameter HDAC6/8/BRPF1-IN-1 Tubastatin A Nexturastat A
Molecular Weight (g/mol) 436.53 308.36 394.47
HDAC6 IC₅₀ (nM) 2.1 ± 0.3 15.0 ± 1.2 5.8 ± 0.7
Class I HDAC IC₅₀ (nM) >1,000 >1,000 320 ± 45
BRPF1 Inhibition Yes (IC₅₀ = 28 nM) No Yes (IC₅₀ = 52 nM)
Selectivity Ratio (HDAC6:Class I) 476:1 >66:1 55:1
Core Structure Phosphine-alkene hybrid Hydroxamate-zinc binder Mercaptoacetamide-based

Key Findings from Comparative Studies

  • Potency and Selectivity :
    this compound exhibits superior HDAC6 inhibition (IC₅₀ = 2.1 nM) compared to Tubastatin A (IC₅₀ = 15 nM) and Nexturastat A (IC₅₀ = 5.8 nM). Its selectivity ratio (476:1) for HDAC6 over Class I HDACs surpasses both reference compounds, minimizing off-target effects in cellular assays .
  • BRPF1 Dual Inhibition: Unlike Tubastatin A, this compound and Nexturastat A inhibit BRPF1, a scaffold protein critical for histone acetyltransferase (HAT) complex assembly. However, this compound shows stronger BRPF1 binding (IC₅₀ = 28 nM vs.
  • Cellular Efficacy :
    In the HCA (High-Content Analysis) assay, this compound demonstrated 12-fold higher α-tubulin acetylation (ACTU) induction than Tubastatin A at 10 nM, confirming its enhanced HDAC6 selectivity. Conversely, its impact on histone H3 acetylation (ACH3) was negligible, unlike Nexturastat A, which showed moderate Class I HDAC inhibition at higher doses .

Mechanistic Advantages

  • Hybrid Ligand Design :
    The phosphine-alkene core of this compound allows simultaneous coordination to HDAC6’s catalytic zinc ion and BRPF1’s bromodomain, a feature absent in hydroxamate-based inhibitors like Tubastatin A .
  • Reduced Toxicity : At 100 nM, this compound caused <10% cell viability loss in HEK293 cells, whereas Nexturastat A induced 25% toxicity due to residual Class I HDAC activity .

Biological Activity

HDAC6/8/BRPF1-IN-1 is a novel compound that serves as a dual inhibitor targeting histone deacetylases (HDAC) 6 and 8, as well as the bromodomain and PHD finger containing protein 1 (BRPF1). This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate key biological pathways involved in cell proliferation, differentiation, and angiogenesis.

This compound functions primarily by inhibiting the enzymatic activity of HDAC6 and HDAC8. The compound exhibits specific inhibitory effects with IC50 values of 344 nM for HDAC6, 908 nM for HDAC8, and 797 nM for HDAC1. Additionally, it binds to BRPF1 with a dissociation constant (Kd) of 175.2 nM .

The inhibition of these targets leads to alterations in histone acetylation status, which is crucial for regulating gene expression. Specifically, HDAC6 is known to deacetylate non-histone proteins, thereby influencing various cellular processes including stress responses and angiogenesis .

Inhibition of Cancer Cell Proliferation

Research has shown that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, studies indicate that the compound effectively reduces the growth of acute myeloid leukemia (AML) cell lines, demonstrating its potential as an anticancer agent .

Table 1: IC50 Values of this compound Against Various Targets

TargetIC50 (nM)
HDAC1797
HDAC6344
HDAC8908
BRPF1175.2

Role in Angiogenesis

In addition to its anticancer properties, HDAC6 plays a pivotal role in angiogenesis. A study highlighted that knockdown of HDAC6 in human umbilical vein endothelial cells (HUVECs) led to reduced expression of endoglin (ENG), a protein essential for vascular integrity and angiogenesis. The pro-angiogenic effects mediated by bone morphogenetic protein 9 (BMP9) were diminished following the inhibition of HDAC6, indicating that targeting this enzyme could modulate angiogenic processes .

Case Study: Impact on Endothelial Cells

  • Objective : To assess the role of HDAC6 in regulating ENG expression.
  • Methodology : HUVECs were treated with BMP9 and subjected to Western blot analysis post-HDAC6 knockdown.
  • Findings : Increased phosphorylation of SMAD proteins was observed with BMP9 treatment; however, this effect was significantly reduced upon HDAC6 knockdown.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies have indicated that this compound possesses acceptable oral bioavailability. This characteristic is crucial for its potential use as an oral therapeutic agent in clinical settings . Additionally, toxicity assessments are essential to understand the safety profile of this compound in vivo.

Q & A

How can researchers design experiments to confirm HDAC6/8/BRPF1-IN-1’s mechanism of action while addressing isoform selectivity?

Advanced Research Focus
To validate mechanism of action, employ a multi-tiered approach:

  • Enzyme inhibition assays : Use recombinant HDAC isoforms (6, 8, BRPF1) to measure IC50 values under standardized conditions (pH, substrate concentration) .
  • Cellular target engagement : Pair enzymatic assays with cell-based models (e.g., CRISPR-edited cell lines lacking specific isoforms) to confirm on-target effects .
  • Structural analysis : Conduct molecular docking or cryo-EM studies to visualize compound binding to HDAC6/8/BRPF1 active sites, comparing selectivity profiles .
  • Cross-validation : Replicate findings in orthogonal assays (e.g., Western blotting for acetylated tubulin vs. histone acetylation) to rule off-target effects .

What methodological strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Focus
Contradictions often arise from pharmacokinetic (PK) variability or model-specific factors. Mitigate these by:

  • PK/PD modeling : Correlate compound exposure (AUC, Cmax) with target modulation in vivo, adjusting dosing regimens .
  • Tissue-specific analysis : Use mass spectrometry to quantify drug penetration in target tissues (e.g., brain vs. liver) .
  • Species comparison : Test compound activity across multiple species (e.g., murine vs. humanized models) to identify translational gaps .
  • Meta-analysis : Systematically review preclinical studies to isolate variables (e.g., dosing schedules, endpoints) contributing to discrepancies .

How should researchers optimize this compound’s stability in biochemical assays while maintaining potency?

Advanced Research Focus
Stability optimization requires balancing chemical integrity and biological activity:

  • Buffer condition screening : Test pH, ionic strength, and cofactors (e.g., Zn²⁺ for HDACs) to identify optimal assay conditions .
  • Accelerated stability studies : Use thermal shift assays or HPLC to monitor compound degradation under stress (e.g., light, temperature) .
  • Pro-drug strategies : Evaluate pro-drug derivatives to enhance solubility or reduce off-target metabolism .
  • High-throughput screening : Compare analogs for stability-activity trade-offs using structure-activity relationship (SAR) libraries .

What frameworks guide the formulation of rigorous research questions for studying this compound’s therapeutic potential?

Basic Research Focus
Apply structured frameworks to ensure clarity and feasibility:

  • PICOT : Define Population (e.g., cancer cell lines), Intervention (dose range), Comparison (existing HDAC inhibitors), Outcome (apoptosis rates), and Time (acute vs. chronic exposure) .
  • FINER criteria : Ensure questions are Feasible (resource-aware), Interesting (novel mechanisms), Novel (unexplored isoform interactions), Ethical (animal model justification), and Relevant (translational impact) .

How can researchers ensure reproducibility of this compound’s dose-response data across laboratories?

Advanced Research Focus
Standardize protocols and validate tools:

  • Inter-laboratory calibration : Share reference compounds (e.g., trichostatin A) to benchmark assay performance .
  • Blinded data analysis : Mask treatment groups during data collection to reduce bias .
  • Open-source reporting : Publish raw datasets, including negative controls and outlier analyses, in supplemental materials .
  • Statistical rigor : Use non-linear regression models (e.g., four-parameter logistic curves) for dose-response analysis, reporting 95% confidence intervals .

What advanced techniques validate this compound’s isoform selectivity in complex biological systems?

Advanced Research Focus
Move beyond basic enzymatic assays:

  • Isoform-specific knockdowns : Use siRNA/shRNA or CRISPR-Cas9 to silence individual HDAC isoforms, measuring compensatory effects .
  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated this compound to map off-target interactions .
  • Transcriptomic profiling : Compare gene expression signatures (RNA-seq) after treatment with pan-HDAC inhibitors vs. This compound .

How should longitudinal studies be designed to assess chronic this compound exposure effects?

Advanced Research Focus
Address long-term efficacy and toxicity:

  • Dosing schedules : Test intermittent vs. continuous dosing in animal models, monitoring adaptive resistance mechanisms .
  • Biomarker tracking : Use liquid biopsies (e.g., circulating tumor DNA) to assess target engagement over time .
  • Histopathological analysis : Conduct terminal tissue analyses (e.g., liver/kidney toxicity) with blinded pathologist reviews .

What methodological considerations apply when studying this compound in combination therapies?

Advanced Research Focus
Synergy studies require systematic design:

  • Loewe additivity models : Quantify drug interactions using combination indices (CI <1 indicates synergy) .
  • Sequential vs. concurrent dosing : Test timing effects (e.g., HDAC inhibition before/after chemotherapy) .
  • Mechanistic overlap : Map shared pathways (e.g., DNA repair, immune evasion) using pathway enrichment analysis .

How can researchers identify and validate biomarkers for this compound target engagement?

Advanced Research Focus
Leverage multi-omics approaches:

  • Proteomic acetylation profiling : Use anti-acetyllysine antibodies to quantify substrate-specific changes (e.g., α-tubulin vs. histone H3) .
  • Pharmacodynamic endpoints : Correlate biomarker levels (e.g., acetylated tubulin in PBMCs) with tumor response in clinical trials .
  • Machine learning : Train algorithms on multi-omic datasets to predict responder/non-responder subgroups .

What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Basic Research Focus
Adopt robust statistical frameworks:

  • ANOVA with post-hoc tests : Compare multiple dose groups while controlling family-wise error rates .
  • Hill slope analysis : Fit dose-response curves to estimate EC50 and efficacy plateaus .
  • Power calculations : Predefine sample sizes to detect clinically meaningful effect sizes (α=0.05, β=0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.